1-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone
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Overview
Description
1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE is a complex organic compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes a chlorinated phenyl group, a hydroxyl group, and an imidazole ring
Preparation Methods
The synthesis of 1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE involves several steps, including the formation of the imidazole ring and the introduction of the chlorinated phenyl group. The synthetic route typically starts with the preparation of the imidazole ring through a cyclization reaction involving appropriate precursors. The chlorinated phenyl group is then introduced through a substitution reaction, followed by the addition of the hydroxyl and methoxy groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Condensation: The imidazole ring can participate in condensation reactions to form larger heterocyclic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes, such as nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, by binding to the active site and preventing substrate access. This inhibition reduces the production of reactive oxygen species, which can have therapeutic effects in conditions like inflammation and oxidative stress. The compound may also modulate receptor activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE can be compared with similar compounds, such as:
Acetovanillone: Known for its antioxidant properties and use as a precursor in organic synthesis.
4-Hydroxy-3-methoxyacetophenone: Used in the synthesis of pharmaceuticals and as an inhibitor of NADPH oxidase.
2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one: Studied for its potential biological activities and use in organic synthesis.
Properties
Molecular Formula |
C13H13ClN2O4 |
---|---|
Molecular Weight |
296.70 g/mol |
IUPAC Name |
1-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone |
InChI |
InChI=1S/C13H13ClN2O4/c1-6-11(7(2)17)16(19)13(15-6)8-4-9(14)12(18)10(5-8)20-3/h4-5,18-19H,1-3H3 |
InChI Key |
MUILTKWFKVPSIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)C2=CC(=C(C(=C2)Cl)O)OC)O)C(=O)C |
Origin of Product |
United States |
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